molecular formula C22H21N3O4S B491538 6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B491538
M. Wt: 423.5 g/mol
InChI Key: AIBYKAXIIOUMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , which plays a crucial role in cell division and structure.

Mode of Action

It’s suggested that similar compounds bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Properties

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-29-19-8-3-2-7-18(19)24-11-13-25(14-12-24)30(27,28)20-10-9-17-21-15(20)5-4-6-16(21)22(26)23-17/h2-10H,11-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBYKAXIIOUMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.